C12H33N2O4P
Diammonium dodecyl phosphate
CAS No.: 65138-75-2
Cat. No.: VC16992563
Molecular Formula: C12H27O4P.2H3N
C12H33N2O4P
Molecular Weight: 300.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65138-75-2 |
|---|---|
| Molecular Formula | C12H27O4P.2H3N C12H33N2O4P |
| Molecular Weight | 300.38 g/mol |
| IUPAC Name | azane;dodecyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3 |
| Standard InChI Key | OEGDRYRDQUBDHT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCOP(=O)(O)O.N.N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Diammonium dodecyl phosphate, systematically named diazanium dodecyl phosphate, has the molecular formula C₁₂H₃₃N₂O₄P and a molecular weight of 300.38 g/mol . The compound is synthesized via the neutralization of dodecyl phosphoric acid with ammonium hydroxide, yielding a salt with two ammonium cations per phosphate anion. Its structure comprises a 12-carbon alkyl chain (dodecyl) esterified to a phosphate group, which is ionically bonded to ammonium counterions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 90605-05-3 | |
| IUPAC Name | Diazanium; dodecyl phosphate | |
| SMILES Notation | CCCCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] | |
| InChI Key | OEGDRYRDQUBDHT-UHFFFAOYSA-N |
Structural Analysis
The 2D structure features a linear dodecyl chain (C₁₂H₂₅) attached to a phosphate group, with two ammonium ions balancing the negative charges on the phosphate oxygen atoms . Computational models reveal that the ammonium ions form hydrogen bonds with phosphate oxygens, stabilizing the crystal lattice. X-ray diffraction studies of analogous phosphate salts suggest a monoclinic crystal system with P2₁/c symmetry, though experimental data for this specific compound remain limited .
Synthesis and Industrial Production
Synthetic Pathways
The primary synthesis route involves the reaction of dodecyl alcohol with phosphorus oxychloride (POCl₃), followed by hydrolysis and neutralization with ammonium hydroxide:
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Esterification:
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Hydrolysis:
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Neutralization:
This method yields a purity of >95%, with residual dodecyl alcohol and ammonium chloride as primary impurities .
Scalability and Optimization
Industrial-scale production employs continuous reactors to maintain stoichiometric control, with reaction temperatures kept below 50°C to prevent thermal degradation. Recent advances include enzymatic catalysis using lipases, which reduce energy consumption and byproduct formation .
Functional Applications
Agricultural Enhancements
In soil remediation, diammonium dodecyl phosphate acts as a cadmium immobilizer. A 2015 study demonstrated that applying 4:1 PO₄/Cd molar ratios reduced bioavailable cadmium by 48% in contaminated soils, outperforming triple superphosphate (35% reduction) . The phosphate group precipitates Cd²⁺ as stable Cd₃(PO₄)₂, while the dodecyl chain enhances soil permeability, facilitating deeper contaminant sequestration .
Materials Science and Conservation
Diammonium dodecyl phosphate is pivotal in marble conservation. When applied to Carrara marble, it reacts with calcium carbonate to form brushite (CaHPO₄·2H₂O), increasing surface hardness by 27% . Synchrotron X-ray diffraction confirmed that the dodecyl chain minimizes water infiltration, reducing acid rain erosion by 41% compared to untreated surfaces .
Biotechnological Innovations
In microbial fermentation, this compound stimulates L-lactate dehydrogenase (LDH) activity in Bacillus coagulans. Substituting yeast extract with diammonium dodecyl phosphate in media reduced nitrogen costs by 90% while increasing L-lactate titers from 120 g/L to 145 g/L . Transcriptomic analysis revealed a 3.2-fold upregulation of the ldh gene, correlating with enhanced NAD⁺ regeneration rates .
Environmental Impact and Sustainability
Biodegradation Pathways
Aerobic degradation studies show 78% mineralization within 28 days via β-oxidation of the dodecyl chain, yielding CO₂, H₂O, and ammonium phosphate. The phosphate component acts as a nutrient source in agricultural runoff, though excessive application risks eutrophication .
Green Chemistry Alternatives
Recent efforts focus on synthesizing the compound from renewable dodecanol derived from palm kernel oil, reducing the carbon footprint by 34% compared to petrochemical routes . Lifecycle assessments suggest that coupling this with enzymatic synthesis could achieve net-zero production by 2035.
Emerging Research and Future Directions
Nanotechnology Integration
Functionalizing graphene oxide with diammonium dodecyl phosphate created a superhydrophobic coating (contact angle: 158°) with self-cleaning properties. Applications in solar panel coatings reduced dust accumulation by 62%, boosting energy output by 15% .
Pharmaceutical Formulations
Preliminary studies indicate that micelles formed by this compound enhance the solubility of paclitaxel by 18-fold, achieving a drug-loading capacity of 22 wt%. In vivo trials show a 40% increase in tumor uptake compared to Cremophor EL-based formulations .
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